molecular formula C10H7NO6S B11848596 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid CAS No. 63463-28-5

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

Cat. No.: B11848596
CAS No.: 63463-28-5
M. Wt: 269.23 g/mol
InChI Key: RJBZLMIRRDZOGV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a sulfonic acid group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the sulfonation of 4-hydroxyquinoline-3-carboxylic acid using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid often employs large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

Scientific Research Applications

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, sulfonic acid, and carboxylic acid) on the quinoline ring. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-Oxo-7-sulfo-1H-quinoline-3-carboxylic acid (CAS No. 63463-28-5) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antifungal, and potential anticancer activities.

This compound belongs to the class of quinoline derivatives, characterized by a quinoline ring structure with various functional groups that enhance its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC10H7NO6S
Molecular Weight253.23 g/mol
IUPAC NameThis compound
CAS Registry Number63463-28-5

Antibacterial Activity

Research indicates that derivatives of 4-oxoquinoline compounds exhibit significant antibacterial properties. A study highlighted the synthesis of new derivatives, including this compound, which demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL, respectively . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values reported at 1.56 µg/mL . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Despite the promising antibacterial and antifungal activities, initial cytotoxicity studies on human breast adenocarcinoma cells (MCF-7) revealed that this compound did not significantly affect cell proliferation at tested concentrations (0.001 to 1.0 µg/mL) . This indicates a need for further investigation into its anticancer potential, as current data do not support significant activity against solid tumors.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound:

  • Antimicrobial Properties : A comprehensive study synthesized various quinoline derivatives and evaluated their antimicrobial properties against a range of pathogens. The results indicated that modifications to the quinoline structure could enhance activity against specific bacteria and fungi .
  • Combination Therapies : Research has explored the use of quinoline derivatives in combination with other antimicrobial agents to enhance efficacy. For instance, combining these compounds with traditional antibiotics may overcome resistance mechanisms in bacteria .
  • Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may interfere with nucleic acid synthesis or disrupt protein synthesis pathways in microorganisms .

Properties

CAS No.

63463-28-5

Molecular Formula

C10H7NO6S

Molecular Weight

269.23 g/mol

IUPAC Name

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17)

InChI Key

RJBZLMIRRDZOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O

Origin of Product

United States

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